molecular formula C21H20F3N3O4S B11518914 1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-ethyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate

1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-ethyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate

Cat. No.: B11518914
M. Wt: 467.5 g/mol
InChI Key: QRXLFUFUTVEPGP-UHFFFAOYSA-N
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Description

(E)-N-ETHYL-1-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMIDAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a methoxyphenyl group, a dioxopyrrolidinyl group, and a trifluoromethoxyphenyl group. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-ETHYL-1-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMIDAMIDE involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dioxopyrrolidinyl Group: This can be achieved through the reaction of a suitable amine with a dicarboxylic acid derivative under controlled conditions.

    Introduction of the Methoxyphenyl Group: This step involves the coupling of the dioxopyrrolidinyl intermediate with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with the intermediate.

    Introduction of the Trifluoromethoxyphenyl Group: This final step involves the coupling of the intermediate with a trifluoromethoxyphenyl derivative using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-ETHYL-1-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMIDAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

(E)-N-ETHYL-1-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMIDAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-ETHYL-1-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-ETHYL-1-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMIDAMIDE shares similarities with other compounds containing methoxyphenyl, dioxopyrrolidinyl, and trifluoromethoxyphenyl groups.
  • Examples: Compounds with similar structural motifs include various sulfonamides, thioureas, and imidamides.

Uniqueness

The uniqueness of (E)-N-ETHYL-1-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-[4-(TRIFLUOROMETHOXY)PHENYL]METHANIMIDAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H20F3N3O4S

Molecular Weight

467.5 g/mol

IUPAC Name

[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-ethyl-N-[4-(trifluoromethoxy)phenyl]carbamimidothioate

InChI

InChI=1S/C21H20F3N3O4S/c1-3-25-20(26-13-8-10-14(11-9-13)31-21(22,23)24)32-17-12-18(28)27(19(17)29)15-6-4-5-7-16(15)30-2/h4-11,17H,3,12H2,1-2H3,(H,25,26)

InChI Key

QRXLFUFUTVEPGP-UHFFFAOYSA-N

Canonical SMILES

CCN=C(NC1=CC=C(C=C1)OC(F)(F)F)SC2CC(=O)N(C2=O)C3=CC=CC=C3OC

Origin of Product

United States

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